



## Application Notes and Protocols for Bismuth-Based Perovskite Solar Cells

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These application notes provide a comprehensive overview and detailed protocols for the utilization of **bismuth** as a non-toxic replacement for lead in perovskite solar cells. The information is intended to guide researchers in the synthesis of **bismuth**-based perovskite materials and the fabrication and characterization of corresponding photovoltaic devices.

## Introduction: The Motivation for Lead Replacement

Organic-inorganic lead halide perovskites have demonstrated remarkable power conversion efficiencies (PCEs) exceeding 25%, positioning them as a promising next-generation photovoltaic technology.[1] However, the inherent toxicity of lead and its potential environmental leakage are significant obstacles to large-scale commercialization and regulatory approval.[1][2][3] This has spurred intensive research into replacing lead with less toxic, environmentally benign elements.

**Bismuth** has emerged as a promising candidate due to several key advantages:

- Low Toxicity: **Bismuth** is a well-known "green element" with significantly lower toxicity compared to lead.[4]
- Air Stability: Many bismuth-based perovskite-like materials exhibit excellent stability in ambient atmospheric conditions.[5][6]



• Favorable Electronic Properties: **Bismuth**'s electronic configuration (6s²) is analogous to that of lead (Pb²+), suggesting the potential for similar defect-tolerant electronic properties.[7]

Despite these advantages, the PCE of **bismuth**-based perovskite solar cells currently lags behind their lead-based counterparts.[1][2] This is often attributed to challenges in film formation, a wider bandgap in some compositions, and a tendency to form 0D crystal structures with poor charge transport.[8][9] The following sections provide detailed protocols and data to address these challenges.

# Performance of Bismuth-Based Perovskite Solar Cells

The performance of solar cells is characterized by four key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The tables below summarize the performance of various **bismuth**-based perovskite solar cells reported in the literature.

Table 1: Performance of Methylammonium Bismuth Iodide ((CH3NH3)3Bi2l9) Solar Cells

Hole Transport Layer (HTL)	PCE (%)	Voc (V)	Jsc (mA/cm²)	FF	Fabricati on Method	Referenc e
Spiro- OMeTAD	1.12	-	-	-	Solution Processed	[5]
РЗНТ	1.62	-	-	-	Solution Processed	[5]
Not specified	1.64	0.83	3.00	0.79	Solution Processed	[10]
Not specified	0.152	_	-	-	Low- Pressure Vapor- Assisted	[11]



Table 2: Performance of Cesium Bismuth Iodide (Cs-Bi-I) Solar Cells

Perovskit e Composit ion	PCE (%)	Voc (V)	Jsc (mA/cm²)	FF	Fabricati on Method	Referenc e
CsPbo.96Bi o.o4l3	13.21	-	-	-	Compositio nal Engineerin g	[12]
CsBi₃l10 (Pristine)	0.23	-	-	-	Antisolvent -Assisted	[13]
CsBi₃l10 (Toluene treated)	0.33	-	-	-	Antisolvent -Assisted	[13]
CsBi₃I10 (Simulated)	21.6	1.25	20.9	82.2	SCAPS-1D Simulation	[14]

Table 3: Stability of **Bismuth**-Based Perovskite Solar Cells



Device Structure / Perovskite	Stability Metric	Conditions	Reference
Bi-interlayer based device	Retained 88% of initial PCE	Over 6000 h in ambient air (dark)	[15]
Bi-interlayer based device	Maintained 95% of initial PCE	500 h at 85°C thermal aging	[15]
Bi-interlayer based device	Maintained 97% of initial PCE	500 h light soaking in N <sub>2</sub>	[15]
(CH₃NH₃)₃Bi₂l9 with P3HT	Stable for 300 h	Continuous 1 sun illumination	[5]
CsPbo.96Bio.04I3	Retained 68% of initial PCE	168 h in ambient conditions	[12]

## **Experimental Protocols**

This section details the methodologies for synthesizing **bismuth**-based perovskite precursors and fabricating solar cell devices.

# Protocol: Two-Step Synthesis of Methylammonium Bismuth Iodide (MA<sub>3</sub>Bi<sub>2</sub>I<sub>9</sub>) Thin Films

This protocol is adapted from a method for synthesizing compact MA<sub>3</sub>Bi<sub>2</sub>I<sub>9</sub> thin films in air.[8]

#### Materials:

- **Bismuth**(III) iodide (Bil<sub>3</sub>)
- Methylammonium iodide (MAI)
- N,N-Dimethylformamide (DMF)
- Isopropanol
- Substrates (e.g., FTO-coated glass)



### Equipment:

- · Spin coater
- Hot plate
- Vacuum oven (optional)

#### Procedure:

- Bil<sub>3</sub> Film Deposition:
  - Prepare a solution of Bil₃ in DMF.
  - · Clean the substrates thoroughly.
  - Spin-coat the Bil<sub>3</sub> solution onto the substrate. A typical spin-coating program might be
    1000 rpm for 10s followed by 4000 rpm for 30s.
  - Anneal the Bil₃-coated substrate on a hotplate at a temperature around 70°C for 10 minutes to remove the solvent.
- · Conversion to Perovskite:
  - Prepare a solution of MAI in isopropanol.
  - Immerse the Bil₃ film in the MAI solution for a specific duration (e.g., 20 minutes).[8] The immersion time is a critical parameter affecting film quality.
  - After immersion, rinse the film with isopropanol to remove excess MAI and dry it with a nitrogen gun.
- Annealing:
  - Anneal the resulting film on a hotplate in air. A typical annealing temperature is 100°C for 90-105 minutes.[8] This step is crucial for the crystallization of the MA<sub>3</sub>Bi<sub>2</sub>I<sub>9</sub> perovskite.



# Protocol: Fabrication of a Bismuth-Based Perovskite Solar Cell

This protocol outlines a general procedure for fabricating a planar heterojunction solar cell.

Device Architecture: FTO / Compact TiO<sub>2</sub> (c-TiO<sub>2</sub>) / Mesoporous TiO<sub>2</sub> (m-TiO<sub>2</sub>) / (CH<sub>3</sub>NH<sub>3</sub>)<sub>3</sub>Bi<sub>2</sub>I<sub>9</sub> / HTL / Gold (Au)

#### Procedure:

- Substrate Preparation:
  - Etch FTO-coated glass using zinc powder and HCl to create the desired electrode pattern.
  - Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen stream.
- Electron Transport Layer (ETL) Deposition:
  - Deposit a compact layer of TiO<sub>2</sub> (c-TiO<sub>2</sub>) by a method such as spray pyrolysis or spin coating of a titanium isopropoxide precursor solution, followed by annealing at high temperature (e.g., 500°C).
  - Deposit a mesoporous TiO<sub>2</sub> (m-TiO<sub>2</sub>) layer by spin-coating a TiO<sub>2</sub> nanoparticle paste and annealing again.
- Bismuth Perovskite Deposition:
  - Deposit the (CH<sub>3</sub>NH<sub>3</sub>)<sub>3</sub>Bi<sub>2</sub>I<sub>9</sub> perovskite layer using the two-step synthesis protocol described in section 3.1 or a one-step solution processing method.[5] For a one-step method, a precursor solution containing both MAI and BiI<sub>3</sub> in a solvent like DMF is spin-coated directly onto the m-TiO<sub>2</sub> layer, followed by annealing.
- Hole Transport Layer (HTL) Deposition:
  - Prepare a solution of the hole-transport material, such as Spiro-OMeTAD or P3HT, typically in chlorobenzene.[5] Additives like Li-TFSI and tBP are commonly used with



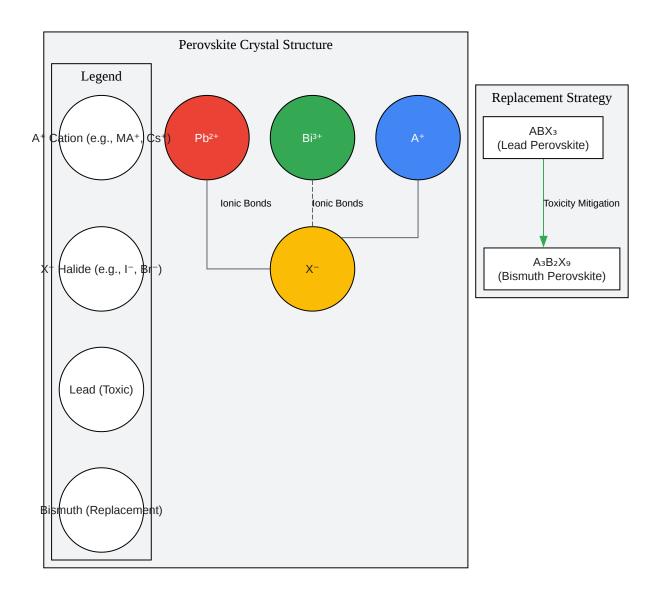
Spiro-OMeTAD to improve conductivity.

- Spin-coat the HTL solution onto the perovskite layer.
- Metal Electrode Deposition:
  - Deposit the back contact, typically gold (Au) or silver (Ag), by thermal evaporation through a shadow mask to define the active area of the solar cell.

## **Visualizations**

The following diagrams illustrate key concepts and workflows in the development of **bismuth**-based perovskite solar cells.

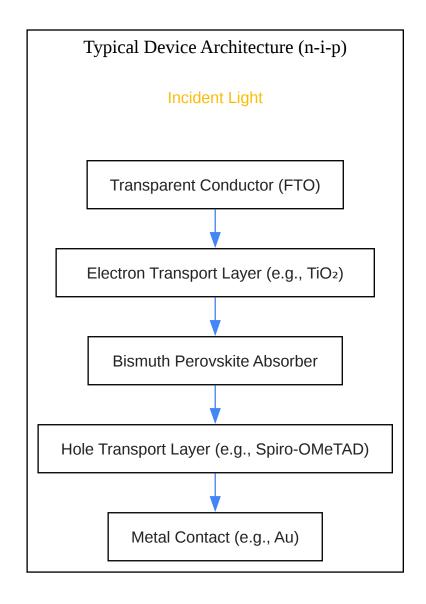




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Caption: Conceptual replacement of lead with bismuth in the perovskite structure.

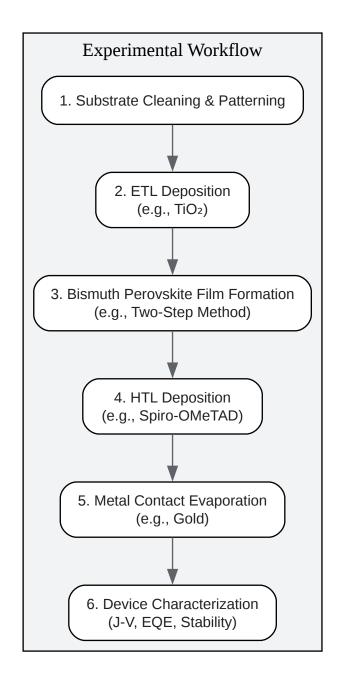




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Caption: Diagram of a typical bismuth-based perovskite solar cell architecture.





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Caption: General workflow for fabricating bismuth-based perovskite solar cells.

## **Challenges and Future Outlook**

The primary challenge for **bismuth**-based perovskites is achieving PCEs competitive with their lead-based counterparts.[3] Key areas of ongoing research include:



- Crystallization Control: Developing new fabrication techniques to improve the quality and morphology of bismuth perovskite thin films is crucial.[1][2]
- Compositional Engineering: Exploring different cations (e.g., Cs<sup>+</sup>, MA<sup>+</sup>) and halides (e.g., I<sup>-</sup>, Br<sup>-</sup>, Cl<sup>-</sup>) to tune the material's optoelectronic properties and stabilize the desired crystal phase is an active area of investigation.[9]
- Device Architecture Optimization: Designing novel device structures and identifying more suitable charge transport layers can help to minimize charge recombination losses and improve overall performance.

Despite the current efficiency gap, the non-toxic nature and inherent stability of **bismuth**-based perovskites make them a compelling alternative to lead-based systems.[6] Continued research in materials synthesis, device fabrication, and fundamental understanding of their properties will be essential to unlock their full potential for clean energy generation.

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